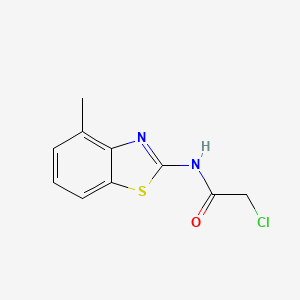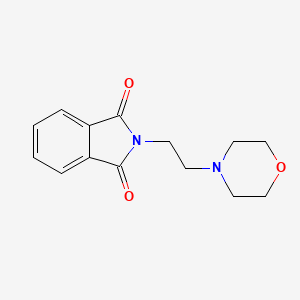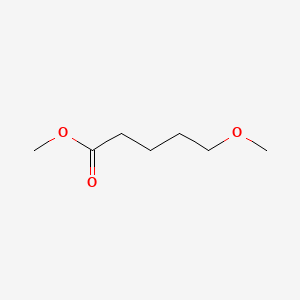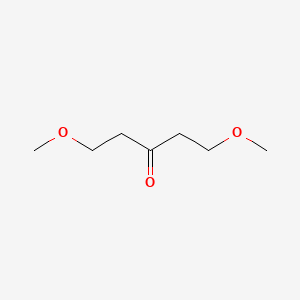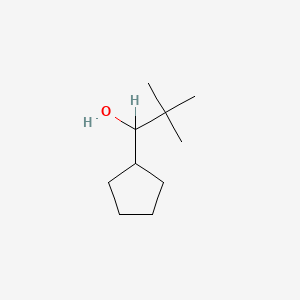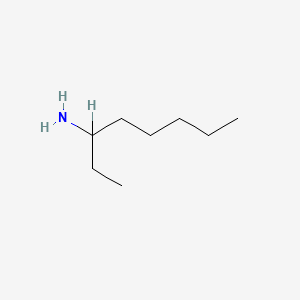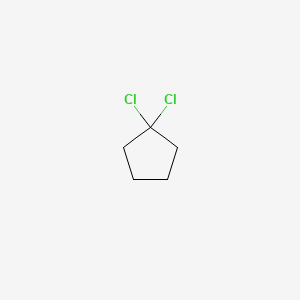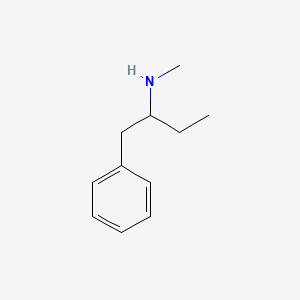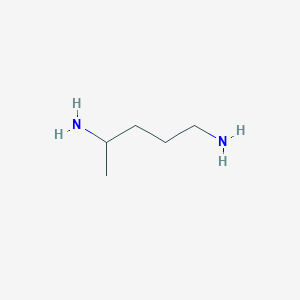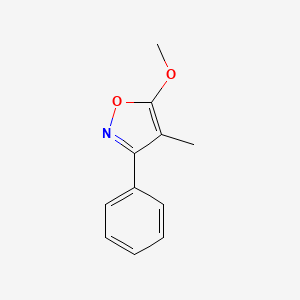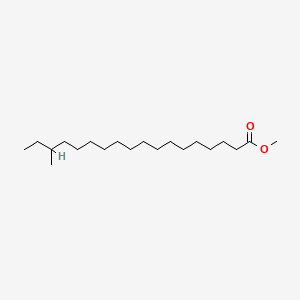
Methyl 16-methyloctadecanoate
説明
Methyl 16-methyloctadecanoate is a useful research compound. Its molecular formula is C20H40O2 and its molecular weight is 312.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chiral Molecular Patterns
The self-assembled monolayers of (R,S) and (S)-16-methyloctadecanoic acid, ion-paired with 4,4′-bipyridine, have been studied for their macro-scale molecular patterns. These patterns, observed via scanning tunneling microscopy, are interpreted in terms of the absolute chirality of the constituent molecule (Qian et al., 2000).
Ribosomal RNA Methylation and Resistance
Methylation of 16S ribosomal RNA has emerged as a new mechanism of resistance against aminoglycosides among various pathogens. This event is mediated by 16S rRNA methylases, conferring high resistance to all aminoglycosides in clinical use (Doi & Arakawa, 2007).
Use in Polyesters and Polyamides
Biochemically derived fatty acid derivatives, such as ω- and ω-1 hydroxy fatty acid methyl esters, have been utilized as starting materials for renewable polyesters and polyamides. These long-chain monomers, obtained from biochemically derived fatty acids, are synthesized into various polymers with potential industrial applications (Kolb et al., 2014).
Enzymatic Synthesis of Fatty Acids
Studies on the enzymatic synthesis of cyclopropane fatty acids, catalyzed by cell-free extracts from certain bacteria, have been conducted. These studies highlight the conversion of monounsaturated fatty acids to cyclopropane acids, which could have implications in biochemical synthesis processes (Zalkin, Law, & Goldfine, 1963).
Methylation in Ribosome Assembly
Research on methyl deficient 16S RNA from kasugamycin-resistant Escherichia coli has shown that methylation of RNA during ribosome assembly in vitro occurs at an intermediate stage. This process is crucial for understanding bacterial resistance mechanisms (Thammana & Held, 1974).
Methylated Unsaturated Esters Synthesis
A study focusing on the synthesis of methyl 10-undecenoate and its conversion to various derivatives, including methyl 10-methyloctadecanoate, demonstrates the potential applications in organic synthesis and the chemical industry (Lie, Jie, & Leung, 2007).
Methylation of Human Papillomavirus Type 16
The DNA methylation of human papillomavirus type 16 (HPV-16) is investigated as a potential biomarker for cervical neoplasia and carcinogenic progression. This research provides insights into the role of methylation in HPV oncogene expression and disease progression (Kalantari et al., 2004).
特性
IUPAC Name |
methyl 16-methyloctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAPBHVWQFGAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334266 | |
| Record name | Methyl 16-methyloctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490-16-6 | |
| Record name | Methyl 16-methyloctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


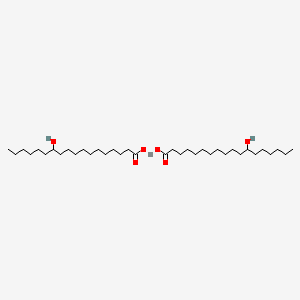
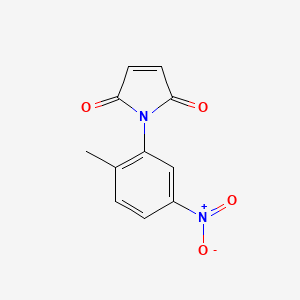
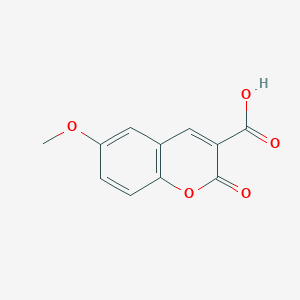
![1-[2-(3-Methoxyphenoxy)ethyl]piperazine](/img/structure/B1615491.png)
